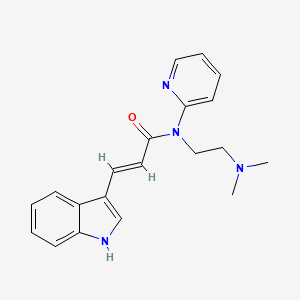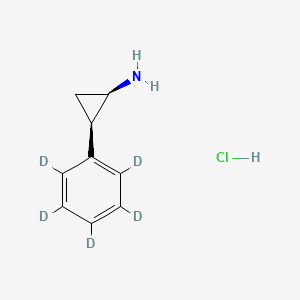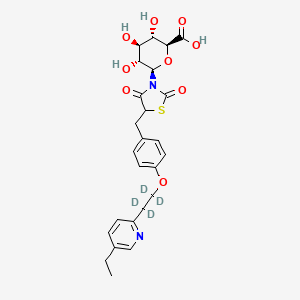
PioglitazoneN-beta-D-glucuronide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PioglitazoneN- is a synthetic compound belonging to the thiazolidinedione class, primarily used as an anti-diabetic medication. It is known for its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus. PioglitazoneN- works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PioglitazoneN- involves several steps, starting from the preparation of the thiazolidinedione ring. The key steps include:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring is synthesized by reacting chloroacetic acid with thiourea under basic conditions to form 2-thioxo-4-thiazolidinone.
Alkylation: The thiazolidinedione ring is then alkylated using an appropriate alkylating agent to introduce the desired substituents.
Coupling Reaction: The alkylated thiazolidinedione is coupled with a substituted benzyl halide in the presence of a base to form the final product, PioglitazoneN-.
Industrial Production Methods
Industrial production of PioglitazoneN- follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Synthesis: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and filtration to obtain high-purity PioglitazoneN-.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use
化学反応の分析
Types of Reactions
PioglitazoneN- undergoes various chemical reactions, including:
Oxidation: PioglitazoneN- can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert PioglitazoneN- to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of PioglitazoneN- .
科学的研究の応用
PioglitazoneN- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
PioglitazoneN- exerts its effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, promotes glucose uptake in adipose tissue, skeletal muscle, and liver, and reduces hepatic glucose production. This leads to improved glycemic control in patients with type 2 diabetes .
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: A thiazolidinedione used in research but not marketed as a drug.
Uniqueness
PioglitazoneN- is unique due to its favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of adverse effects such as hepatotoxicity and cardiovascular events, making it a preferred choice for long-term management of type 2 diabetes .
特性
分子式 |
C25H28N2O9S |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[2,4-dioxo-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2 |
InChIキー |
JWBSAEQQNCGUFV-ZGECPNNZSA-N |
異性体SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


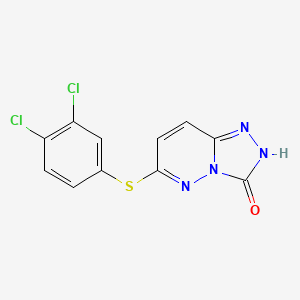



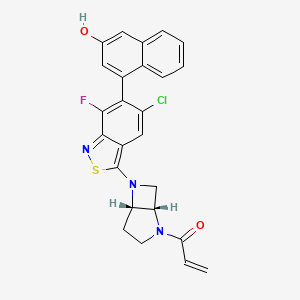
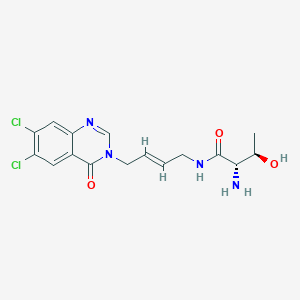
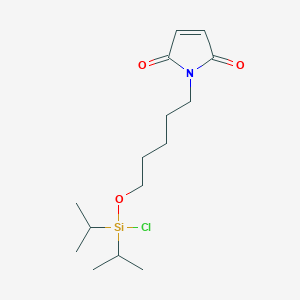
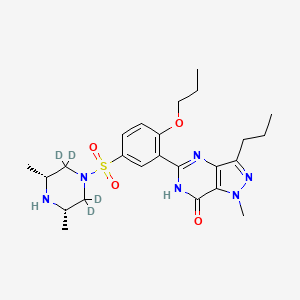

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

